AChE-IN-10
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Overview
Description
AChE-IN-10 is a compound known for its inhibitory activity against acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition is crucial in the treatment of neurodegenerative diseases such as Alzheimer’s disease, where increased levels of acetylcholine can help alleviate symptoms related to memory loss and cognitive decline .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AChE-IN-10 typically involves the radical cyclization of unsaturated piperazine derivatives with 1,3-dicarbonyl compounds. This reaction is mediated by manganese(III) acetate, resulting in the formation of dihydrofuran-piperazine hybrid compounds . The reaction conditions include:
Solvent: Acetic acid
Temperature: Room temperature
Catalyst: Manganese(III) acetate
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger batches, ensuring consistent quality and yield, and implementing safety measures for handling reactive intermediates and catalysts.
Chemical Reactions Analysis
Types of Reactions: AChE-IN-10 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its inhibitory activity.
Substitution: Substitution reactions can introduce different functional groups, which may enhance or reduce its efficacy as an acetylcholinesterase inhibitor.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
AChE-IN-10 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of acetylcholinesterase inhibition and to develop new inhibitors with improved efficacy.
Biology: Employed in research to understand the role of acetylcholinesterase in neurotransmission and its impact on neurodegenerative diseases.
Medicine: Investigated for its potential therapeutic effects in treating Alzheimer’s disease and other conditions involving cholinergic dysfunction.
Mechanism of Action
AChE-IN-10 exerts its effects by binding to the active site of acetylcholinesterase, thereby preventing the enzyme from hydrolyzing acetylcholine into choline and acetic acid. This inhibition increases the levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. The molecular targets involved include the catalytic triad of acetylcholinesterase, which consists of serine, histidine, and glutamate residues .
Comparison with Similar Compounds
Donepezil: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: Another acetylcholinesterase inhibitor with a similar mechanism of action.
Galantamine: A natural alkaloid that inhibits acetylcholinesterase and is used therapeutically.
Comparison: AChE-IN-10 is unique in its structural composition, which includes a dihydrofuran-piperazine hybrid framework. This structure may confer specific binding properties and inhibitory activity that differ from other acetylcholinesterase inhibitors. Additionally, this compound has shown promising results in molecular docking studies, indicating strong interactions with the active site of acetylcholinesterase .
Properties
Molecular Formula |
C23H27F2NO4S |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
2-fluoro-2-[[1-[(3-fluorophenyl)methyl]piperidin-4-yl]methyl]-5,6-dimethoxy-3H-1-benzothiophene 1,1-dioxide |
InChI |
InChI=1S/C23H27F2NO4S/c1-29-20-11-18-14-23(25,31(27,28)22(18)12-21(20)30-2)13-16-6-8-26(9-7-16)15-17-4-3-5-19(24)10-17/h3-5,10-12,16H,6-9,13-15H2,1-2H3 |
InChI Key |
IVJYMZOWJKEUNR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(S2(=O)=O)(CC3CCN(CC3)CC4=CC(=CC=C4)F)F)OC |
Origin of Product |
United States |
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